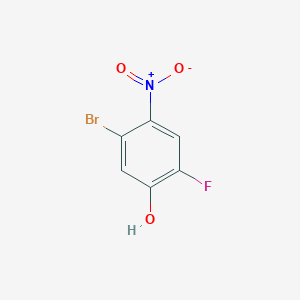
5-Bromo-2-fluoro-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-nitrophenol: is an aromatic compound characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-nitrophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of an aromatic precursor followed by bromination and fluorination. For example, starting with 2-methoxy-5-nitroaniline, a diazotization reaction followed by the Sandmeyer reaction can yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide to undergo nucleophilic substitution, resulting in the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-4-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the position of incoming electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine facilitates nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution.
Major Products:
Reduction of the Nitro Group: Leads to the formation of corresponding amines.
Substitution Reactions: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: In biochemical research, derivatives of this compound are used as enzyme activity reporters. For example, related compounds have been used to image β-galactosidase activity, which is important in gene expression studies.
Industry: The compound is also used in the development of new materials, including polymers and advanced coatings. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 5-Bromo-2-fluoro-4-nitrophenol involves its interaction with various biological targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biomolecules, influencing their activity .
Pathways Involved:
Electrophilic Aromatic Substitution: The nitro group directs electrophiles to the meta position.
Nucleophilic Aromatic Substitution: The electron-withdrawing groups facilitate nucleophilic attack on the aromatic ring.
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-5-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-4-nitrophenol
Uniqueness: The combination of bromine, fluorine, and nitro groups on the phenol ring provides distinct chemical properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEWGHLHSZUCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














